4-methyl-N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide
Overview
Description
4-methyl-N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.13511374 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxidative Cross-Coupling Reactions
The study by Miura et al. (1998) explores the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes using a palladium-copper catalyst system. This reaction, conducted under air, produces dihydro-phenanthridine derivatives, demonstrating the compound's utility in synthetic chemistry for creating complex molecular structures Miura et al., 1998.
Targeting HIV-1 Infection
Cheng De-ju (2015) outlines the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, highlighting their potential in preventing human HIV-1 infection. The study presents a novel compound prepared from N-Benzyl-4-piperidone, indicating the compound's role in drug development targeting HIV Cheng De-ju, 2015.
Inhibition of Phospholipase A2
Oinuma et al. (1991) discuss the synthesis and evaluation of substituted benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2. This study emphasizes the compound's therapeutic potential, particularly in reducing myocardial infarction size, showcasing its significance in cardiovascular research Oinuma et al., 1991.
Luminescence and Antibacterial Properties
Feng et al. (2021) synthesized modified 4-amino-N-(5-methyl-1, 2-sulfathiazole-3-yl) benzenesulfonamide acid and its d10 metal complexes. These complexes were analyzed for their luminescence and antibacterial properties, demonstrating the compound's application in materials science and microbiology Feng et al., 2021.
Properties
IUPAC Name |
4-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-8-10-16(11-9-14)25(23,24)20-18-7-5-6-17(15(18)2)19(22)21-12-3-4-13-21/h5-11,20H,3-4,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZDOBVPZQTOSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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